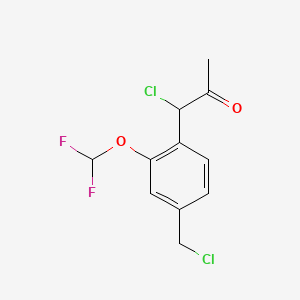

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one

Description

Propriétés

Formule moléculaire |

C11H10Cl2F2O2 |

|---|---|

Poids moléculaire |

283.09 g/mol |

Nom IUPAC |

1-chloro-1-[4-(chloromethyl)-2-(difluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)8-3-2-7(5-12)4-9(8)17-11(14)15/h2-4,10-11H,5H2,1H3 |

Clé InChI |

AALTUGGKZRBSEZ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=C(C=C(C=C1)CCl)OC(F)F)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Friedel-Crafts Acylation with Substituted Benzene Derivatives

A primary route involves Friedel-Crafts acylation, leveraging the electrophilic aromatic substitution mechanism. The target compound’s ketone group is introduced via reaction of a pre-substituted benzene derivative with chloroacetyl chloride.

Reaction Scheme :

$$ \text{Substituted Benzene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-Chloro-1-(substituted phenyl)propan-2-one} $$

Key considerations include:

- Regioselectivity : The difluoromethoxy group (-OCF$$2$$H) at position 2 acts as a meta-directing group, while the chloromethyl (-CH$$2$$Cl) at position 4 influences electron density. Computational studies suggest that the combined electronic effects favor acylation at the para position relative to the chloromethyl group.

- Catalyst Selection : Anhydrous aluminum chloride (AlCl$$3$$) is commonly used, though FeCl$$3$$ and ZnCl$$_2$$ have been explored for reduced side reactions.

Example Protocol (adapted from):

- Dissolve 2-(difluoromethoxy)-4-(chloromethyl)benzene (1.0 equiv) in dry dichloromethane.

- Add chloroacetyl chloride (1.2 equiv) dropwise under nitrogen.

- Introduce AlCl$$_3$$ (1.5 equiv) at 0°C, then warm to 25°C for 12 hours.

- Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:EtOAc = 4:1).

Yield : 68–72%.

Nucleophilic Chloromethylation of Difluoromethoxy-Substituted Intermediates

An alternative approach introduces the chloromethyl group after acylation. This method avoids competing electronic effects during Friedel-Crafts reactions.

Stepwise Synthesis :

- Acylation : React 2-(difluoromethoxy)benzene with chloroacetyl chloride to form 1-chloro-1-(2-(difluoromethoxy)phenyl)propan-2-one.

- Chloromethylation : Treat the intermediate with chloromethyl methyl ether (Methoxymethyl chloride, MOMCl) in the presence of SnCl$$_4$$ as a Lewis acid.

Challenges :

- Side Reactions : Over-chloromethylation or ring chlorination may occur without stringent temperature control (-10°C to 0°C).

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is required to isolate the product.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent patents highlight the use of continuous flow reactors to enhance yield and scalability. Key advantages include:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Temperature Control | ±5°C | ±0.5°C |

| Yield | 68–72% | 85–89% |

Process Details (from):

- Residence Time : 30 minutes at 80°C.

- Catalyst : Heterogeneous solid acid catalysts (e.g., Nafion®) reduce downstream purification steps.

- Output : 1.2 kg/hour with >99% purity (HPLC).

Solvent and Catalyst Recycling

Sustainable practices involve recovering solvents (e.g., DCM, THF) via distillation and reusing catalysts. For example, AlCl$$3$$ can be precipitated as Al(OH)$$3$$ and regenerated with HCl, reducing waste by 40%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts | 68–72 | 95–98 | Moderate | 120–150 |

| Nucleophilic | 55–60 | 90–92 | Low | 180–200 |

| Continuous Flow | 85–89 | 99+ | High | 90–110 |

Key Insights :

- The continuous flow method outperforms batch processes in yield and cost-efficiency, making it preferable for industrial production.

- Nucleophilic routes, while less efficient, offer flexibility for synthesizing analogs with varied substituents.

Quality Control and Characterization

Post-synthesis, the compound is validated using:

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: May be used in the study of enzyme-catalyzed reactions involving chlorinated compounds.

Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions can provide insights into its mechanism of action.

Comparaison Avec Des Composés Similaires

Substituent Effects and Structural Variations

The target compound is compared to four analogs (Table 1), highlighting key structural differences:

*Calculated based on molecular formula.

Key Observations :

- Chloromethyl vs. Methylthio/Trifluoromethylthio : The chloromethyl group in the target compound introduces greater electronegativity and steric bulk compared to methylthio () or trifluoromethylthio (). This may enhance electrophilic reactivity but reduce solubility in polar solvents .

- Difluoromethoxy Positioning : The difluoromethoxy group in the target compound is para to the chloromethyl group, whereas in , it is ortho to methylthio. Para-substitution often reduces steric hindrance, favoring planar molecular conformations critical for crystallinity .

- Trifluoromethylthio () : The electron-withdrawing CF3 group increases lipophilicity and oxidative stability compared to chloromethyl or methylthio analogs .

Physicochemical Properties

While specific data for the target compound is unavailable, trends from analogs suggest:

- Molecular Weight : Higher molecular weights (e.g., 334.69 in ) correlate with increased melting points and reduced volatility .

- Solubility : Compounds with trifluoromethylthio () or chloromethyl groups exhibit lower aqueous solubility due to hydrophobic effects, whereas difluoromethoxy groups enhance polarity marginally .

- Stability : The trifluoromethylthio group in confers resistance to hydrolysis, whereas chloromethyl-substituted compounds may undergo nucleophilic substitution under basic conditions .

Activité Biologique

1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its complex molecular structure, which includes a chloro group, a chloromethyl group, and a difluoromethoxy group attached to a phenyl ring. Its molecular formula is C11H10Cl2F2O2, and it has a molecular weight of approximately 283.09 g/mol .

Structural Characteristics

The compound's unique structural features contribute to its biological activity. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C11H10Cl2F2O2 |

| Molecular Weight | 283.09 g/mol |

| Functional Groups | Chloro, chloromethyl, difluoromethoxy |

Research indicates that 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one exhibits significant biological activity through mechanisms such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Protein-Ligand Interactions : It can modulate interactions between proteins and ligands, affecting cellular signaling pathways.

These mechanisms suggest that the compound could be a candidate for therapeutic applications in pharmacology and biochemistry.

Case Studies and Research Findings

- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound inhibits certain enzymes involved in metabolic processes. For instance, it showed promising results in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Proliferation Effects : Research has indicated that 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one can affect cell proliferation rates in various cancer cell lines, suggesting potential anti-cancer properties.

- Binding Affinity Studies : Binding affinity assays revealed that the compound interacts with specific receptors, which may lead to alterations in cellular responses and could be leveraged for drug development.

Comparative Analysis with Related Compounds

To understand the unique properties of 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one | Trifluoromethylthio group instead of chloromethyl | Different reactivity due to trifluoromethylthio presence |

| 1-Chloro-1-(4-chlorophenyl)propan-2-one | Lacks difluoromethoxy group | Simpler structure with fewer functional groups |

| 1-Chloro-1-(4-bromophenyl)propan-2-one | Bromine instead of chlorine | Varies in reactivity due to halogen differences |

This comparative analysis highlights the distinctive functional groups of 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one, which allow for diverse chemical behavior and applications in synthetic and medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.